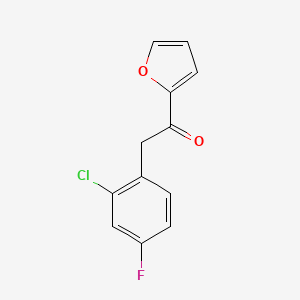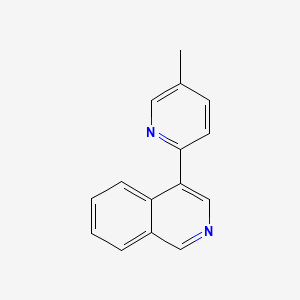
4-(5-Methyl-pyridin-2-yl)-isoquinoline
Vue d'ensemble
Description
This would involve providing a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Pharmacological Importance in Modern Therapeutics
Isoquinoline derivatives, including structures similar to 4-(5-Methyl-pyridin-2-yl)-isoquinoline, play a significant role in modern therapeutics. They exhibit a wide range of biological potentials including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s, antiviral, antibacterial, antidiabetic, and anti-malarial activities. These compounds are pivotal in the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications, serving as a valuable reference for global researchers and medicinal chemists (Danao et al., 2021).
Antitubercular Activity
Specific derivatives related to 4-(5-Methyl-pyridin-2-yl)-isoquinoline, such as 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone, have shown promising in vitro antitubercular activity. These derivatives, including their halogenated versions, display significant activity against both drug-sensitive and drug-resistant strains of mycobacteria, indicating potential for the rational design of new leads for antitubercular compounds (Asif, 2014).
Synthesis of (Iso)quinolines
Propargylic alcohols have been utilized in novel synthetic strategies for constructing isoquinolines, a core structure in 4-(5-Methyl-pyridin-2-yl)-isoquinoline. These compounds are crucial in medicinal chemistry and drug discovery due to their extensive biological activities and presence in various pharmaceuticals and agrochemicals (Mishra, Nair, & Baire, 2022).
Antitumor and Other Biological Activities
Isoquinoline N-oxides alkaloids, related structurally to 4-(5-Methyl-pyridin-2-yl)-isoquinoline, have shown a range of biological activities including antimicrobial, antibacterial, and antitumor. These findings highlight the importance of isoquinoline derivatives in drug discovery, offering insights into new possible applications and acting as a source of leads for future therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).
Safety And Hazards
This would involve examining any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound in mind or if there’s a specific aspect you’re interested in, feel free to ask!
Propriétés
IUPAC Name |
4-(5-methylpyridin-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZUQDNHYDELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-pyridin-2-yl)-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1454052.png)
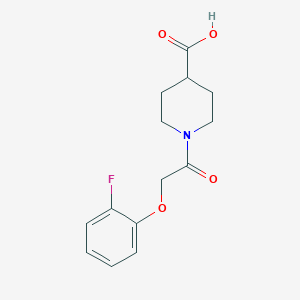
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)
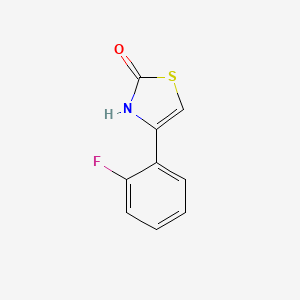
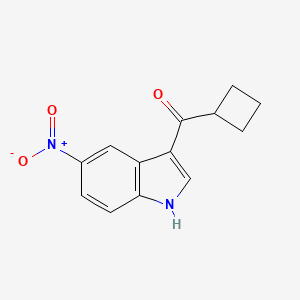
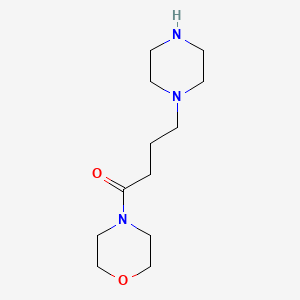
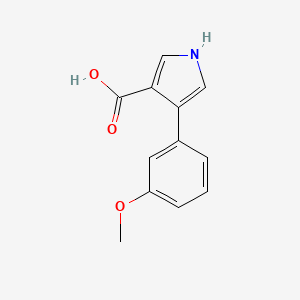
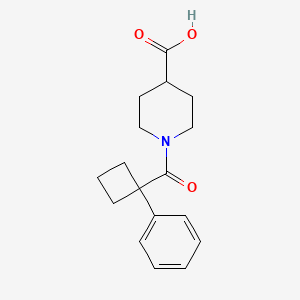
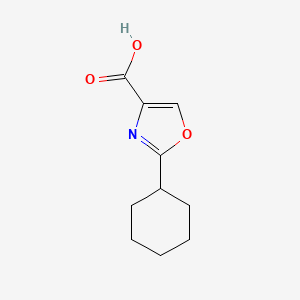
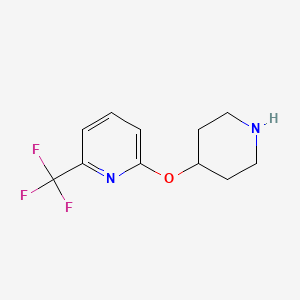
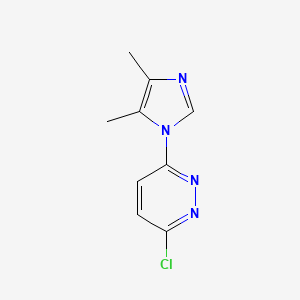
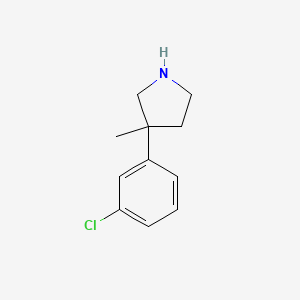
![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
